Emedastine difumarate

Overview

Description

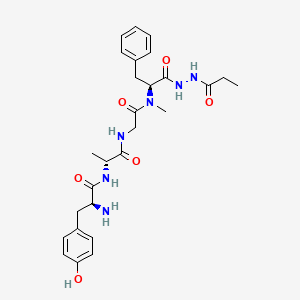

Emedastine difumarate is a second-generation antihistamine used primarily in eye drops to alleviate the symptoms of allergic conjunctivitis. It acts as a selective H1-receptor antagonist, blocking the action of histamine, a substance in the body that causes allergic symptoms . The compound is used in the form of its difumarate salt, which enhances its solubility and stability .

Scientific Research Applications

Emedastine difumarate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of H1-receptor antagonists.

Biology: Research focuses on its effects on histamine receptors and its role in allergic responses.

Industry: It is used in the formulation of ophthalmic solutions and sustained-release tablets.

Mechanism of Action

Target of Action

Emedastine difumarate is a second-generation antihistamine that primarily targets the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their activation leads to symptoms such as inflammation and itching.

Mode of Action

This compound acts as a H1 receptor antagonist . It works by blocking the action of histamine, a substance in the body that causes allergic symptoms . By binding to these receptors, Emedastine prevents histamine from exerting its effect, thereby alleviating allergic symptoms .

Biochemical Pathways

This compound’s primary mechanism involves the inhibition of histamine-stimulated vascular permeability in the conjunctiva . This action reduces the inflammation and swelling associated with allergic reactions. It’s important to note that Emedastine appears to exert negligible effects on adrenergic, dopaminergic, and serotonin receptors .

Pharmacokinetics

The human oral bioavailability of Emedastine is approximately 50%, and maximum plasma concentration is achieved within 1–2 hours after dosing . Emedastine is mainly metabolized by the liver, producing two primary metabolites: 5-hydroxyemedastine and 6-hydroxyemedastine . These metabolites are excreted in the urine as both free and conjugated forms . The elimination half-life of oral Emedastine in plasma is 3–4 hours, whereas that of topical Emedastine is 10 hours .

Result of Action

The action of this compound results in the temporary relief of the signs and symptoms of allergic conjunctivitis . By blocking the action of histamine, it alleviates symptoms such as redness, itching, and swelling of the eyes .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Emedastine difumarate is significantly selective to H1 histamine receptors . It works by blocking the action of histamine, a biochemical substance that causes allergic symptoms . This interaction with histamine receptors demonstrates its role in biochemical reactions .

Cellular Effects

This compound has been shown to inhibit histamine-stimulated vascular permeability in the conjunctiva in a concentration-dependent manner . This suggests that it can influence cell function by modulating cell signaling pathways related to histamine response .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on H1 histamine receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby mitigating allergic symptoms .

Temporal Effects in Laboratory Settings

This compound has been studied in clinical trials up to six weeks . Over this period, it was found to be effective in relieving the signs and symptoms of allergic conjunctivitis

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not explicitly documented, it has been noted that the drug demonstrated low acute toxicity in a number of species . More detailed studies would be needed to fully understand the dosage effects in animal models.

Metabolic Pathways

This compound is mainly metabolized by the liver . There are two primary metabolites: 5-hydroxyemedastine and 6-hydroxyemedastine . These metabolites are excreted in the urine as both free and conjugated forms .

Transport and Distribution

It is known that the drug is applied topically and its effects are localized to the area of application .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its function as a H1 receptor antagonist, it can be inferred that it interacts with these receptors located on the cell surface

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of emedastine difumarate involves several key steps. One improved synthetic method includes the preparation of two key intermediates: 2-chloro-1-(2-ethoxyethyl) benzimidazole and emedastine. The process is optimized by adding a phase transfer catalyst, which enhances the yield and efficiency of the reactions . The general steps are as follows:

Preparation of 2-chloro-1-(2-ethoxyethyl) benzimidazole: This intermediate is synthesized through a reaction involving benzimidazole and 2-chloroethyl ethyl ether.

Formation of Emedastine: The intermediate is then reacted with 4-methyl-1,4-diazepane to form emedastine.

Conversion to Difumarate Salt: Emedastine is finally converted to its difumarate salt by reacting with fumaric acid.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often formulated into sustained-release tablets or ophthalmic solutions .

Chemical Reactions Analysis

Types of Reactions

Emedastine difumarate undergoes several types of chemical reactions, including:

Oxidation: Emedastine can be oxidized to form hydroxy derivatives.

Reduction: Reduction reactions can convert emedastine back to its parent amine.

Substitution: Various substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed

5-Hydroxyemedastine: and 6-Hydroxyemedastine are primary metabolites formed during oxidation.

N-oxide: and 5’-oxoanalogs are minor metabolites.

Comparison with Similar Compounds

Similar Compounds

Cetirizine: Another second-generation antihistamine used for allergic conditions.

Levocetirizine: An enantiomer of cetirizine with similar applications.

Ketotifen: Used in eye drops for allergic conjunctivitis.

Uniqueness

Emedastine difumarate is unique due to its high selectivity for H1 receptors and its minimal side effects on other receptor systems. Unlike some other antihistamines, it does not cause significant drowsiness, making it suitable for daytime use .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Emedastine difumarate involves the condensation of 2-ethylamino-1-(2-imidazolin-2-yl)guanidine with 4-chloro-2-methylphenoxyacetic acid, followed by the formation of the difumarate salt.", "Starting Materials": [ "2-ethylamino-1-(2-imidazolin-2-yl)guanidine", "4-chloro-2-methylphenoxyacetic acid", "Fumaric acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2-ethylamino-1-(2-imidazolin-2-yl)guanidine with 4-chloro-2-methylphenoxyacetic acid in ethanol, in the presence of a base such as sodium hydroxide or potassium hydroxide, to form the corresponding ester.", "Step 2: Hydrolysis of the ester using a strong acid such as hydrochloric acid or sulfuric acid, to form the free acid.", "Step 3: Neutralization of the free acid with fumaric acid to form the difumarate salt of Emedastine.", "Step 4: Crystallization of the difumarate salt from a suitable solvent such as ethanol or water to obtain the final product." ] } | |

CAS No. |

87233-62-3 |

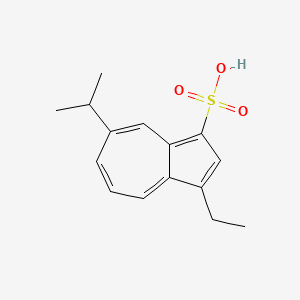

Molecular Formula |

C21H30N4O5 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

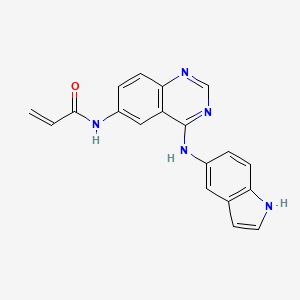

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole |

InChI |

InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

FGFODSDYSQTNOS-WLHGVMLRSA-N |

Isomeric SMILES |

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=C/C(=O)O)\C(=O)O |

SMILES |

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

| 87233-62-3 | |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

87233-61-2 (Parent) 110-17-8 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate Emadine emedastine emedastine difumarate KB 2413 KB-2413 KG 2413 KG-2413 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide](/img/structure/B1671135.png)

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)